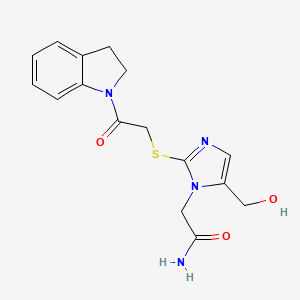

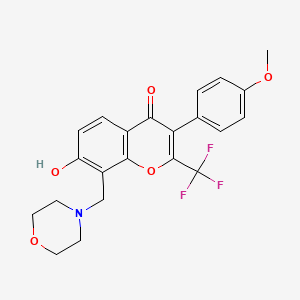

![molecular formula C26H30FN5O2S B2490507 N-(sec-butyl)-1-((4-fluorobenzyl)thio)-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 2034377-68-7](/img/structure/B2490507.png)

N-(sec-butyl)-1-((4-fluorobenzyl)thio)-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is part of a class of molecules that include [1,2,4]triazolo[4,3-a]quinazoline derivatives. These compounds are of interest due to their potential biological activities and fluorescence properties. The synthesis and study of such molecules have provided insights into their chemical behavior and potential applications in various fields, excluding drug use and dosages.

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]quinazoline derivatives often involves ribosylation or cyclization reactions. For instance, ribosylation has been achieved by coupling with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, followed by debenzoylation, to afford N-nucleosides with fluorescence properties (Break, Mosselhi, & Elshafai, 2013). Another approach includes the cyclization of 3-butyl-2-hydrazino-3H-quinazolin-4-one with various one-carbon donors to synthesize 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, showing H(1)-antihistaminic activity (Alagarsamy, Shankar, & Murugesan, 2008).

Molecular Structure Analysis

The structure of these compounds is often elucidated through spectral analysis, including UV-visible and fluorescence studies. The fluorescence properties of some synthesized nucleosides indicate their potential for applications in fluorescence-based assays and materials science.

Chemical Reactions and Properties

The chemical reactivity of these compounds includes their ability to undergo electrophilic substitution reactions at the sulfur atom, leading to S-substituted derivatives, or at the nitrogen atom, yielding N2-acyl derivatives. These reactions are influenced by the nature of the electrophiles and the conditions under which they are carried out (Fathalla, Čajan, & Pazdera, 2000).

Wissenschaftliche Forschungsanwendungen

Biological Activity and Synthesis

The compound , a derivative of 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides, has been studied for its potential biological activities. A study conducted by Danylchenko et al. (2016) focused on computer modeling of this compound class, predicting its biological activity spectrum and acute toxicity. The compounds synthesized showed potential as slightly toxic or practically non-toxic substances with prospective antineurotic activity, particularly in the treatment of male reproductive and erectile dysfunction (Danylchenko, Drushlyak, & Kovalenko, 2016).

Inotropic Evaluation

Liu et al. (2009) synthesized and evaluated a series of derivatives for positive inotropic activity. One of the derivatives, closely related to the compound of interest, exhibited significant activity in increasing stroke volume in isolated rabbit-heart preparations, indicating its potential use in cardiac applications (Liu, Yu, Quan, Cui, & Piao, 2009).

Anticancer Activity

A study by Reddy et al. (2015) involved the design and synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives, aiming to meet structural requirements for anticancer activity. Their research indicated that some derivatives displayed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).

Antibacterial and Antihistaminic Properties

Research by Gineinah (2001) and Alagarsamy et al. (2008) explored the synthesis of similar compounds, revealing their potential antibacterial and antihistaminic properties. These studies suggest the versatility of such compounds in treating a range of medical conditions, from infections to allergic reactions (Gineinah, 2001) (Alagarsamy, Shankar, & Murugesan, 2008).

Eigenschaften

IUPAC Name |

N-butan-2-yl-1-[(4-fluorophenyl)methylsulfanyl]-4-(3-methylbutyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30FN5O2S/c1-5-17(4)28-23(33)19-8-11-21-22(14-19)32-25(31(24(21)34)13-12-16(2)3)29-30-26(32)35-15-18-6-9-20(27)10-7-18/h6-11,14,16-17H,5,12-13,15H2,1-4H3,(H,28,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBNDOPHDLPKSFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN=C(N23)SCC4=CC=C(C=C4)F)CCC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(sec-butyl)-1-((4-fluorobenzyl)thio)-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

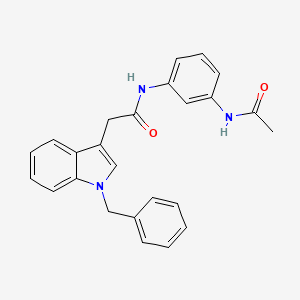

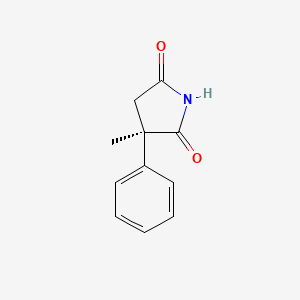

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cyclobutanecarboxamide](/img/structure/B2490424.png)

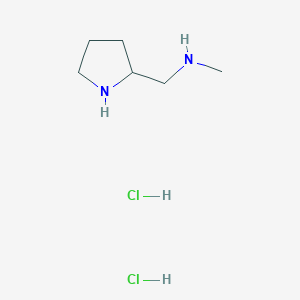

![N-(2-(6-((naphthalen-1-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2490425.png)

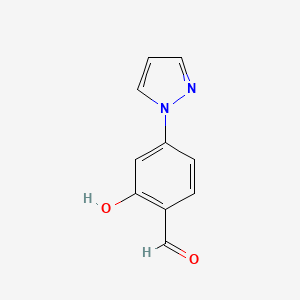

![1-(4-fluorophenyl)-4-(4-methoxyphenoxy)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2490430.png)

![(3Ar,8aR)-2,3,4,5,6,7,8,8a-octahydrocyclohepta[b]furan-3a-carboxylic acid](/img/structure/B2490437.png)

![(E)-2,6-dimethoxy-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2490441.png)

![(E)-3-(benzylsulfonyl)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2490442.png)

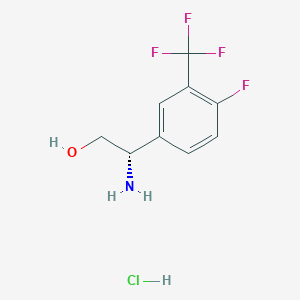

![3-[(4-Nitrophenyl)amino]propan-1-ol](/img/structure/B2490447.png)